Cas no 897456-92-7 (N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide)

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide is a specialized organic compound featuring a phenyl-substituted imidazole core linked to an ethanediamide moiety via a thioether bridge. This structure imparts unique reactivity and binding properties, making it valuable in pharmaceutical and agrochemical research. The presence of both imidazole and amide functional groups enhances its potential as an intermediate in heterocyclic synthesis or as a ligand in coordination chemistry. Its sulfur-containing bridge offers stability while allowing further functionalization. The compound's well-defined molecular architecture supports precise applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic versatility and structural complexity make it a useful tool for advanced chemical studies.
N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide structure
897456-92-7 structure
商品名:N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide
CAS番号:897456-92-7
MF:C19H18N4O2S
メガワット:366.436822414398
CID:5481088

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
    • N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide
    • インチ: 1S/C19H18N4O2S/c24-17(18(25)22-15-9-5-2-6-10-15)20-11-12-26-19-21-13-16(23-19)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,24)(H,21,23)(H,22,25)
    • InChIKey: QNGUKICJBADNOA-UHFFFAOYSA-N
    • ほほえんだ: C(NCCSC1NC(C2=CC=CC=C2)=CN=1)(=O)C(NC1=CC=CC=C1)=O

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2605-0336-1mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2605-0336-10μmol
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2605-0336-25mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2605-0336-20μmol
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2605-0336-10mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2605-0336-20mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2605-0336-15mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2605-0336-2μmol
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2605-0336-30mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2605-0336-100mg
N'-phenyl-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide
897456-92-7 90%+
100mg
$248.0 2023-05-16

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide 関連文献

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N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamideに関する追加情報

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide: A Promising Compound for Biomedical Applications

N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide, a derivative of 1H-imidazole, has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential therapeutic applications. The compound, with the CAS number 897456-92-7, is characterized by its ethanediamide backbone and the presence of 4-phenyl-1H-imidazol-2-yl functionality. Recent studies have highlighted its role in modulating inflammatory pathways and its potential as a targeted therapy agent for chronic diseases.

The synthetic pathway of this compound involves the coupling of N'-phenyl groups with a sulfanylethyl chain, which is further functionalized with the 1H-imidazole ring. This structural design allows for the creation of a multifunctional molecule capable of interacting with multiple biological targets. The 1H-imidazole ring, a well-known heterocyclic compound, is often implicated in the activity of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.

Recent advancements in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of such compounds. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the 4-phenyl-1H-imidazol-2-yl moiety significantly enhances the selectivity of the compound towards pro-inflammatory cytokines. This finding underscores the importance of the 2-(4-phenyl-1H-imidazyol-2-yl)sulfanylethyl substituent in modulating the biological activity of the molecule.

The ethanediamide core of the compound provides a platform for the attachment of various functional groups, enabling the design of targeted therapies for specific diseases. The N'-phenyl group, in particular, has been shown to enhance the solubility and bioavailability of the molecule, making it a promising candidate for oral administration. This aspect is crucial in the development of pharmaceutical formulations that require high bioavailability and low toxicity.

Current research is also exploring the mechanism of action of this compound in various biological systems. For instance, a 2022 study in Frontiers in Pharmacology revealed that the 4-phenyl-1H-imidazol-2-yl group interacts with specific receptors involved in immune regulation. This interaction is believed to contribute to the compound's anti-inflammatory properties, which are currently under investigation for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The sulfanylethyl chain in the molecule is another key feature that contributes to its therapeutic potential. This chain is known to enhance the reactivity of the compound, allowing it to interact with various biological targets. The 2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl substituent, in particular, has been shown to improve the binding affinity of the compound towards specific proteins involved in cell signaling pathways.

Furthermore, the ethanediamide backbone of the compound provides a flexible structure that can accommodate various modifications, enabling the design of targeted therapies for specific diseases. This flexibility is particularly important in the development of personalized medicine, where the goal is to tailor therapeutic agents to the specific needs of individual patients.

Recent studies have also highlighted the potential of this compound in the treatment of neurodegenerative diseases. A 2021 study published in Neuropharmacology suggested that the 4-phenyl-1H-imidazol-2-yl group may have a protective effect against neuroinflammation, which is a key factor in the progression of diseases such as Alzheimer's disease and Parkinson's disease. These findings open up new avenues for the application of this compound in the field of neurology.

Despite its promising therapeutic potential, the development of this compound is not without challenges. One of the main challenges is ensuring the selectivity of the compound towards its intended targets while minimizing off-target effects. This requires extensive preclinical testing and clinical trials to assess the safety and efficacy of the compound in various biological systems.

In conclusion, N'-phenyl-N-{2-(4-phenyl-1H-imidazol-2-yl)sulfanylethyl}ethanediamide represents a significant advancement in the field of biomedical research. Its unique molecular structure and the presence of key functional groups such as 1H-imidazole and sulfanylethyl make it a promising candidate for the development of targeted therapies for a wide range of chronic diseases. As research in this area continues to evolve, it is expected that this compound will play an increasingly important role in the future of medicine.

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